1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0) is a tricyclic diazepinoindole heterocycle (C₁₁H₉N₃O, MW 199.21 g/mol) featuring an N1-methyl substituent on a [1,2]diazepino[4,5,6-cd]indol-6-one core. The compound is catalogued within the InterBioScreen natural compound library under identifier BB_NC-2904 and is commercially supplied by multiple vendors including Sigma-Aldrich (PRIH039FD5FF, purity ≥95%), CymitQuimica (3D-QCA92322, purity ≥95%), ChemScene (CS-0326717), and Leyan (1397387, purity 98%).

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 65923-22-0
Cat. No. B2863473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one
CAS65923-22-0
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESCN1C=C2C=NNC(=O)C3=C2C1=CC=C3
InChIInChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15)
InChIKeyXPSISELDLNMBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0): Scaffold Identity and Procurement-Relevant Baseline


1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0) is a tricyclic diazepinoindole heterocycle (C₁₁H₉N₃O, MW 199.21 g/mol) featuring an N1-methyl substituent on a [1,2]diazepino[4,5,6-cd]indol-6-one core. The compound is catalogued within the InterBioScreen natural compound library under identifier BB_NC-2904 and is commercially supplied by multiple vendors including Sigma-Aldrich (PRIH039FD5FF, purity ≥95%), CymitQuimica (3D-QCA92322, purity ≥95%), ChemScene (CS-0326717), and Leyan (1397387, purity 98%) . The scaffold is characterized by its InChIKey XPSISELDLNMBED-UHFFFAOYSA-N and canonical SMILES CN1C=C2C=NNC(=O)C3=C2C1=CC=C3. As an unadorned diazepinoindole core lacking additional substituents at positions 2, 5, or 8, it serves as a minimalist parent scaffold distinct from the heavily elaborated tricyclic indole diazepinones developed as Mcl-1, Chk1, or PARP-1 inhibitors, which bear additional aryl, heterocyclic, or carboxamide appendages and have molecular weights typically exceeding 400 Da [1].

Why In-Class Diazepinoindoles Cannot Be Casually Substituted for 1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0)


The diazepinoindole chemical space encompasses multiple regioisomeric families with distinct ring fusion topologies—[1,2]diazepino[4,5,6-cd]indoles, [1,4]diazepino[5,6-b]indoles, and [1,2]diazepino[5,6-b]indoles—that differ fundamentally in annulation pattern, hydrogen-bond donor/acceptor geometry, and calculated physicochemical properties . The target compound's N1-methyl substitution further differentiates it from the des-methyl analog 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (CAS 65923-21-9, C₁₀H₇N₃O, MW 185.19 g/mol), altering molecular weight (+14 Da), logP, and hydrogen-bond donor count. More critically, the heavily substituted diazepinoindoles described in the patent and primary literature (e.g., PF-00477736, Mcl-1 inhibitor series, PARP-1 inhibitor series) carry additional functional groups at positions 2, 5, and/or 8 that confer target-specific binding but also introduce off-target liabilities, altered metabolic stability, and distinct intellectual property constraints [1][2]. Substituting any of these elaborated analogs for the minimalist core scaffold would confound structure–activity relationship (SAR) interpretation in screening campaigns and render hit expansion intractable. Procurement decisions must therefore be guided by the specific N1-methyl, unsubstituted [4,5,6-cd] topology of this compound rather than by the generic 'diazepinoindole' class designation.

Quantitative Differentiation Evidence for 1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0) vs. Closest Analogs


N1-Methyl Substitution vs. Des-Methyl Analog: Molecular Weight and Hydrogen-Bond Donor Count Differentiation

The target compound (C₁₁H₉N₃O) bears an N1-methyl group that distinguishes it from the des-methyl analog 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (CAS 65923-21-9, C₁₀H₇N₃O) . This methylation increases molecular weight from 185.19 to 199.21 g/mol (Δ = +14.02 Da, +7.6%) and reduces the hydrogen-bond donor count by one (N1-H → N1-CH₃), altering both the compound's chromatographic retention behaviour and its capacity to engage in hydrogen-bond networks with biological targets. The des-methyl analog carries an additional N–H donor at position 1, which can act as a metabolic liability (N-dealkylation susceptibility) and as an additional polar interaction point in binding pockets . For screening library users, this difference means the two compounds will exhibit distinct physicochemical property profiles in computational filters and should not be treated as interchangeable singleton representatives.

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Regioisomeric Scaffold Differentiation: [1,2]Diazepino[4,5,6-cd]indole vs. [1,4]Diazepino[5,6-b]indole Topology

The target compound belongs to the [1,2]diazepino[4,5,6-cd]indole ring system, in which the diazepine ring is fused across the c–d face of the indole nucleus. This topology is structurally and electronically distinct from the isomeric [1,4]diazepino[5,6-b]indole system (exemplified by 4,10-dihydro-3H-[1,4]diazepino[5,6-b]indol-5-one, CAS 651043-32-2) [1]. Although both compounds share the identical molecular formula (C₁₁H₉N₃O) and molecular weight (199.21 g/mol), the [1,4]diazepino[5,6-b]indole regioisomer has a reported polar surface area (PSA) of 60.74 Ų and a calculated logP of 1.06, while the [1,2]diazepino[4,5,6-cd]indole scaffold positions the carbonyl and hydrazone functionalities in a peri-annulated arrangement that alters the spatial orientation of hydrogen-bond donor/acceptor vectors . These differences in 3D pharmacophoric geometry mean that the two regioisomers cannot be expected to present identical recognition elements to a biological target, even though they share an identical elemental composition. The [1,2]diazepino[4,5,6-cd]indole ring system found in the target compound is the same core scaffold employed in the development of clinical-stage Chk1 inhibitor PF-00477736 and preclinical Mcl-1 inhibitors, underscoring its privileged status within the diazepinoindole family [2].

Structural Chemistry Scaffold Hopping Medicinal Chemistry

Scaffold Minimalism vs. Elaborated Diazepinoindole Inhibitors: Molecular Weight and Complexity Differential

The target compound (MW 199.21 g/mol) represents a minimalist diazepinoindole core, contrasting sharply with elaborated tricyclic indole diazepinone Mcl-1 inhibitors described by Shaw et al. (2018), which bear additional substituents at positions 2, 5, and 8 and have molecular weights typically exceeding 450 Da [1]. Similarly, the Chk1 inhibitor PF-00477736 (MW ~487 Da) carries an 8-amino substituent condensed with (2R)-2-cyclohexylglycine and a 1-methylpyrazol-4-yl group at position 2 [2]. The PARP-1 inhibitor series based on 2,3-dihydro-1H-[1,2]diazepino[4,5,6-cd]indole-1,4(6H)-dione scaffolds incorporates additional carbonyl functionality and aromatic substituents, yielding compounds with IC₅₀ values of 2.4–3.5 nM against PARP-1 [3]. This >250 Da molecular weight gap between the target scaffold and biologically optimized analogs means the target compound occupies a distinct position in the fragment-to-lead continuum: it is suitable as a fragment hit or early SAR starting point, whereas the elaborated analogs are lead-like or drug-like molecules with pre-optimized target binding.

Drug Discovery Fragment-Based Screening Lead Optimization

Vendor Purity Benchmarking: Sigma-Aldrich (95%) vs. Leyan (98%) vs. CymitQuimica (95%)

The target compound is commercially available from multiple vendors at defined purity levels. Sigma-Aldrich supplies the compound (Product No. PRIH039FD5FF) at a minimum purity of 95% as a solid . CymitQuimica (Biosynth brand, Ref. 3D-QCA92322) also specifies a minimum purity of 95%, with pricing at €219/100 mg and €863/1 g . Leyan (Product No. 1397387) offers the compound at 98% purity . For procurement decisions, the 98% purity material from Leyan provides a 3-percentage-point advantage over the 95% Sigma-Aldrich grade, which may be relevant for assays sensitive to trace impurities (e.g., cellular phenotypic screens where minor contaminants can produce false-positive hits). No Certificates of Analysis (CoA) with batch-specific impurity profiles were publicly accessible at the time of this analysis; users requiring quantified impurity data should request CoA documents directly from the respective vendors.

Chemical Procurement Quality Control Assay Reproducibility

Natural Compound Library Provenance: InterBioScreen NC Library Origin as a Differentiator from Purely Synthetic Analogs

The target compound is catalogued as BB_NC-2904 within the InterBioScreen Natural Compound (NC) library [1]. InterBioScreen's NC library contains over 40,000 compounds, of which 60–65% are of plant origin, 5–10% from microorganisms, and approximately 5% from marine species, with all library compounds meeting a purity specification of 92–98% [2]. This natural product library provenance distinguishes the target compound from purely synthetic diazepinoindole analogs produced via combinatorial chemistry, which typically populate synthetic screening collections (e.g., ChemDiv, ChemBridge). Natural product scaffolds occupy a distinct region of chemical space characterized by higher fraction of sp³-hybridized carbons (Fsp³), greater structural complexity, and enriched biological relevance as privileged structures evolved to interact with protein targets [3]. The InterBioScreen NC designation provides procurement-level assurance that this compound has been curated as part of a natural product-inspired collection rather than a random synthetic enumeration, supporting its use in biology-oriented synthesis and phenotypic screening programs.

Natural Product Chemistry Chemical Biology Screening Library Design

Procurement-Relevant Application Scenarios for 1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS 65923-22-0)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 199.21 g/mol, zero rotatable bonds, and a compact tricyclic core, this compound meets the physicochemical criteria for fragment libraries (MW ≤300 Da, heavy atom count ≤20). Its N1-methyl substitution eliminates one hydrogen-bond donor relative to the des-methyl analog, simplifying binding-mode deconvolution in X-ray crystallographic fragment screening. Procurement of the 98% purity grade (Leyan) is recommended to minimize impurity-derived false positives in SPR and thermal shift assays at high fragment concentrations (typically 0.5–2 mM). [1]

Diazepinoindole Scaffold SAR Starting Point for Kinase or PARP Inhibitor Programs

The [1,2]diazepino[4,5,6-cd]indole scaffold is the core architecture of clinical Chk1 inhibitor PF-00477736 and preclinical Mcl-1 and PARP-1 inhibitors. This unsubstituted parent compound serves as an ideal SAR baseline for systematic substitution studies at positions 2, 5, and 8. Procurement from InterBioScreen (BB_NC-2904) provides documented NC library provenance, supporting publications that require natural product scaffold justification. Researchers should verify CoA batch purity before initiating parallel synthesis, as trace impurities at position 5 (potential oxidation products) could confound SAR interpretation at this sensitive vector. [2]

Negative Control Compound for Diazepinoindole-Based Inhibitor Profiling

Because this compound lacks the additional substituents required for potent target engagement (e.g., the 1-methylpyrazol-4-yl and 8-carboxamide substituents of PF-00477736 that confer Chk1 IC₅₀ = 0.0300 nM), it is structurally suited as a scaffold-matched negative control in kinase selectivity panels. At equivalent concentrations, the minimalist core is predicted to exhibit negligible inhibition of Chk1, Mcl-1, or PARP-1 relative to the elaborated analogs, enabling attribution of biological activity to specific substituent contributions rather than the tricyclic scaffold itself. [1][2]

Physicochemical Property Benchmarking in Computational Model Training

The compound's compact structure (C₁₁H₉N₃O, 15 heavy atoms) and peri-annulated ring fusion geometry make it valuable as a training set member for computational models predicting logP, aqueous solubility, and permeability of tricyclic heterocycles. Its calculated properties can be compared with the experimentally measured logP (1.06) and PSA (60.74 Ų) of the [1,4]diazepino[5,6-b]indole regioisomer to train models differentiating isomeric heterocyclic cores. Procurement of material from Sigma-Aldrich (≥95%) provides adequate purity for physicochemical determination (shake-flask logP, kinetic solubility).

Quote Request

Request a Quote for 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.